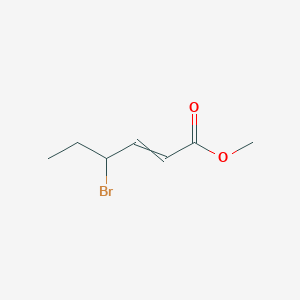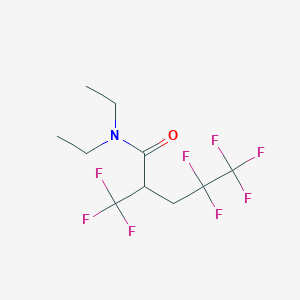
N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide: is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide typically involves the reaction of a fluorinated precursor with diethylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorinated nature allows for easy detection using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound may be explored for its potential use in drug development, particularly in enhancing the stability and bioavailability of therapeutic agents.
Industry: In industrial applications, this compound can be used as a surfactant or coating agent due to its low surface energy and chemical resistance. It is also valuable in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.
Vergleich Mit ähnlichen Verbindungen
4,4,5,5,5-Pentafluoro-1-pentanol: This compound is similar in structure but lacks the diethylamide group.
2,3,4,5,6-Pentafluorobenzamide: Another fluorinated amide, but with a benzene ring instead of the pentanamide structure.
Uniqueness: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide is unique due to its combination of fluorinated groups and the diethylamide moiety. This combination imparts distinct properties, such as enhanced chemical stability and specific interactions with biological molecules, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
90278-12-9 |
|---|---|
Molekularformel |
C10H13F8NO |
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
N,N-diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H13F8NO/c1-3-19(4-2)7(20)6(9(13,14)15)5-8(11,12)10(16,17)18/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
POSSDYMGQOICJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(CC(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


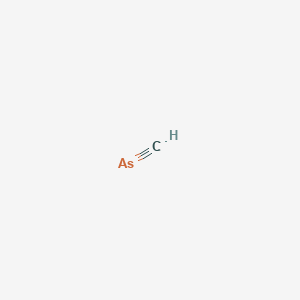
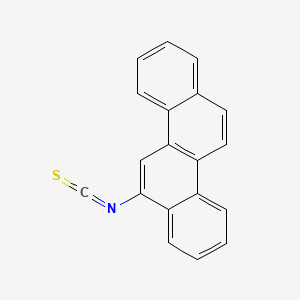
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
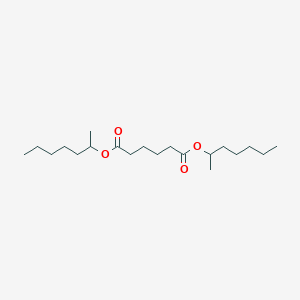

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
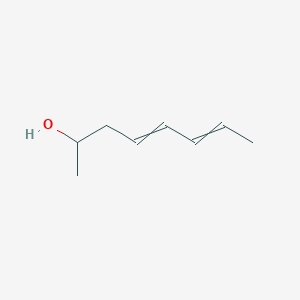
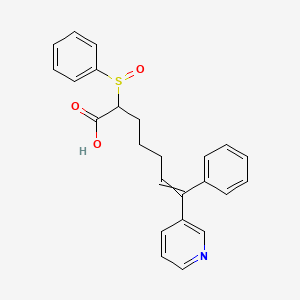
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)

